molecular formula C19H20ClFN2O3S B14967950 1-[(2-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide

Cat. No.: B14967950
M. Wt: 410.9 g/mol
InChI Key: DHBGOGKVSDEDIL-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a fluorophenyl group. Its unique chemical properties make it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution with Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, where the piperidine ring is functionalized with these aromatic groups.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as an enzyme inhibitor or receptor modulator.

    Biological Research: It is used in studies to understand its effects on biological systems, including its interaction with proteins and cellular pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

  • 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE
  • 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE
  • 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-CHLOROPHENYL)PIPERIDINE-3-CARBOXAMIDE

Uniqueness: 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-18-9-2-1-5-15(18)13-27(25,26)23-10-4-6-14(12-23)19(24)22-17-8-3-7-16(21)11-17/h1-3,5,7-9,11,14H,4,6,10,12-13H2,(H,22,24)

InChI Key

DHBGOGKVSDEDIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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